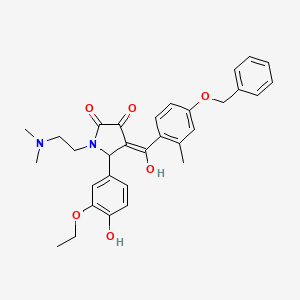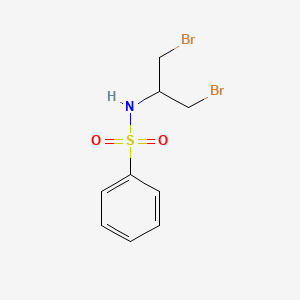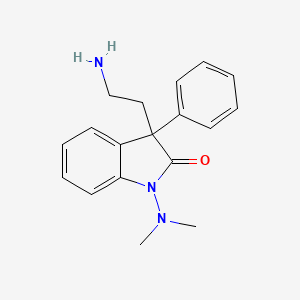
2-(diethylamino)ethyl N-(4-ethoxyphenyl)carbamate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(diethylamino)ethyl N-(4-ethoxyphenyl)carbamate hydrochloride: is a chemical compound with the following properties:
Linear Formula: C₁₅H₂₅ClN₂O₃
Molecular Weight: 316.831 g/mol
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves the reaction of 4-ethoxyaniline with 2-(diethylamino)ethyl chloroformate . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired carbamate. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production: While specific industrial production methods are not widely documented, laboratories typically prepare this compound using the synthetic route mentioned above.
Analyse Chemischer Reaktionen
Reactions:
Nucleophilic Substitution: The initial reaction involves the nucleophilic attack of the amine group on the chloroformate, leading to carbamate formation.
Salt Formation: The final step involves converting the free base to its hydrochloride salt.
4-Ethoxyaniline: Used as the starting material.
2-(Diethylamino)ethyl chloroformate: Reactant for carbamate formation.
Hydrochloric Acid: Used to convert the free base to the hydrochloride salt.
Major Products: The major product is 2-(diethylamino)ethyl N-(4-ethoxyphenyl)carbamate hydrochloride .
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for any pharmacological effects.
Industry: May have applications in materials science or other industrial processes.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
Remember that this information is based on available data, and further investigation may reveal additional insights.
Eigenschaften
Molekularformel |
C15H25ClN2O3 |
|---|---|
Molekulargewicht |
316.82 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl N-(4-ethoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)11-12-20-15(18)16-13-7-9-14(10-8-13)19-6-3;/h7-10H,4-6,11-12H2,1-3H3,(H,16,18);1H |
InChI-Schlüssel |
YTYJZAZBYXVREH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)NC1=CC=C(C=C1)OCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004007.png)
![(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B12004017.png)

![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12004040.png)
![1-(4-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12004043.png)
![5-(4-chlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004062.png)
![(5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004068.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004073.png)




![N-[4-(acetylamino)phenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]t hiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12004084.png)
